Glcnacbeta1-6GalNAc

Description

Fundamental Principles of Protein Glycosylation

Protein glycosylation is the enzymatic process of attaching glycans to proteins. This modification is one of the most common and complex post-translational modifications, adding a significant layer of functional and structural diversity to the proteome. Glycans can influence a protein's physical and chemical properties, mediate molecular and cellular interactions, and serve as recognition sites for other molecules. There are two major types of protein glycosylation: N-glycosylation, where the glycan is attached to the nitrogen atom of an asparagine residue, and O-glycosylation, where the glycan is linked to the oxygen atom of a serine or threonine residue. wikipedia.orgoup.com

Overview of Mucin-Type O-Glycosylation

Mucin-type O-glycosylation is the most prevalent type of O-glycosylation in vertebrates and is initiated by the attachment of a single N-acetylgalactosamine (GalNAc) sugar to the hydroxyl group of a serine or threonine residue on a protein. researchgate.netnih.gov This initial step is catalyzed by a large family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). researchgate.net Following the addition of this first sugar, a variety of other sugars can be added in a stepwise manner by different glycosyltransferases, leading to the formation of various core structures. mdpi.com These core structures can then be further elongated and modified with other sugars like galactose, N-acetylglucosamine, fucose, and sialic acid, resulting in a vast diversity of O-glycan structures. creative-proteomics.comwikipedia.org This intricate process occurs primarily in the Golgi apparatus. researchgate.net

Mucins, which are heavily O-glycosylated proteins, are key components of the mucus that lines epithelial surfaces, providing a protective barrier. nih.gov However, mucin-type O-glycans are also found on a wide range of other secreted and membrane-bound proteins, where they are involved in processes such as cell-cell recognition, signaling, and immune responses. creative-proteomics.comunizar.es

Structural Definition and Significance of GlcNAcβ1-6GalNAc Linkages in O-Glycans

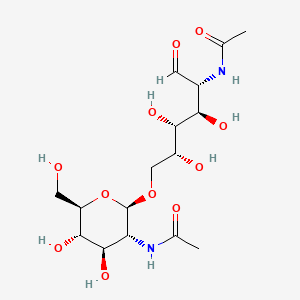

The GlcNAcβ1-6GalNAc linkage forms what is known as the Core 6 O-glycan structure . This structure is characterized by an N-acetylglucosamine (GlcNAc) molecule attached via a β1-6 linkage to the initial N-acetylgalactosamine (GalNAc) that is directly linked to the serine or threonine residue of the protein.

While being one of the eight recognized core structures in mucin-type O-glycosylation, the Core 6 structure is considered less common compared to Core 1 (Galβ1-3GalNAc) and Core 2 (GlcNAcβ1-6(Galβ1-3)GalNAc). nih.gov Its formation represents a specific branching point in the O-glycan biosynthetic pathway.

Table 1: Key Enzymes in Mucin-Type O-Glycan Core Structure Biosynthesis This table provides an overview of the enzymes responsible for the synthesis of the common O-glycan core structures. The specific enzyme for Core 6 synthesis is not as well-characterized as others.

| Core Structure | Linkage | Enzyme Family | Specific Enzyme Examples |

| Core 1 | Galβ1-3GalNAc | Core 1 β1,3-galactosyltransferase | C1GALT1 (T-synthase) |

| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAc | Core 2 β1,6-N-acetylglucosaminyltransferase | GCNT1 (C2GnT-1) |

| Core 3 | GlcNAcβ1-3GalNAc | Core 3 β1,3-N-acetylglucosaminyltransferase | B3GNT6 |

| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAc | Core 4 β1,6-N-acetylglucosaminyltransferase | GCNT3 (C2GnT2/C4GnT1) |

| Core 5 | GalNAcα1-3GalNAc | Core 5 α1,3-N-acetylgalactosaminyltransferase | Not well characterized |

| Core 6 | GlcNAcβ1-6GalNAc | Core 6 β1,6-N-acetylglucosaminyltransferase | Not definitively identified |

| Core 7 | GalNAcα1-6GalNAc | Core 7 α1,6-N-acetylgalactosaminyltransferase | Not well characterized |

| Core 8 | Galα1-3GalNAc | Core 8 α1,3-galactosyltransferase | Not well characterized |

The study of the GlcNAcβ1-6GalNAc linkage and its role in biology is an ongoing area of glycobiology research. A deeper understanding of the enzymes that synthesize this structure and its precise functions will provide further insights into the complex regulatory roles of O-glycosylation in health and disease.

Structure

3D Structure

Properties

CAS No. |

136036-84-5 |

|---|---|

Molecular Formula |

C16H28N2O11 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H28N2O11/c1-6(21)17-8(3-19)12(24)13(25)9(23)5-28-16-11(18-7(2)22)15(27)14(26)10(4-20)29-16/h3,8-16,20,23-27H,4-5H2,1-2H3,(H,17,21)(H,18,22)/t8-,9+,10+,11+,12+,13-,14+,15+,16+/m0/s1 |

InChI Key |

INPSEHNBUMPUQB-BJMGCPOCSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)NC(=O)C)O)O)O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)NC(=O)C)O)O)O)CO)O)O |

Synonyms |

GlcNAcbeta1-6GalNAc N-acetylglucosaminyl beta(1-6)N-acetylgalactosamine |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Glcnacβ1 6galnac Structures

Biosynthetic Routes to GlcNAcβ1-6GalNAc-Containing O-Glycan Cores

The synthesis of GlcNAcβ1-6GalNAc structures is central to the formation of core 2 O-glycans, which are derived from the more common core 1 structures.

The biosynthesis of O-glycans begins with the attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues of a protein, forming the Tn antigen. The subsequent addition of galactose (Gal) via a β1-3 linkage to GalNAc results in the formation of Core 1 (also known as the T-antigen) nih.govcreative-proteomics.com.

The GlcNAcβ1-6GalNAc linkage, characteristic of Core 2 O-glycans, is formed by the action of core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs), primarily GCNT1, GCNT3, and GCNT4, on the Core 1 structure nih.govnih.govcreative-proteomics.com. Specifically, these enzymes transfer GlcNAc from UDP-GlcNAc to the C6 hydroxyl group of the GalNAc residue of Core 1. This reaction yields the Core 2 structure: Galβ1-3[GlcNAcβ1-6]GalNAc-Ser/Thr nih.govcreative-proteomics.comgenecards.orgcdnsciencepub.comnih.gov.

The formation of Core 2 O-glycans is a crucial branching event that expands the structural diversity of O-glycans, allowing for further modifications and influencing the functional properties of the glycoproteins they decorate nih.govcreative-proteomics.com. Core 2 structures are more cell type-specific than Core 1 and are particularly important in immune cell signaling and tissue development nih.govcreative-proteomics.com.

O-Glycan Core Biosynthesis Pathway:

Initiation: GalNAc is transferred from UDP-GalNAc to a Ser/Thr residue on a protein by a polypeptide N-acetylgalactosaminyltransferase (GALNT) creative-proteomics.combiorxiv.org. This forms the Tn antigen (GalNAc-Ser/Thr).

Core 1 Formation: Galactose is added via a β1-3 linkage to the GalNAc residue by Core 1 β1,3-galactosyltransferase 1 (C1GALT1), producing Core 1 (Galβ1-3GalNAc-Ser/Thr) nih.govcreative-proteomics.comcdnsciencepub.com.

Core 2 Formation: Core 2 β1,6-N-acetylglucosaminyltransferases (GCNT1, GCNT3, GCNT4) catalyze the transfer of GlcNAc from UDP-GlcNAc to the C6 hydroxyl group of the GalNAc residue of Core 1, forming Core 2 (Galβ1-3[GlcNAcβ1-6]GalNAc-Ser/Thr) nih.govnih.govcreative-proteomics.comgenecards.org.

This pathway highlights the direct enzymatic synthesis of the GlcNAcβ1-6GalNAc linkage, which is fundamental to the generation of Core 2 O-glycans.

Biological Functions and Molecular Implications of Glcnacβ1 6galnac Structures

Involvement in Cell Surface Recognition and Signaling Cascades

The GlcNAcβ1-6GalNAc motif is implicated in various cell surface recognition events and signaling cascades, influencing cellular behavior and interactions.

The presence of core 2 O-glycans, which incorporate the GlcNAcβ1-6GalNAc linkage, is associated with cell-cell adhesion and migration processes. In cancer, the expression of O-glycans containing core 2 branches (GlcNAcβ1-6GalNAc) is often correlated with highly metastatic phenotypes nih.govnih.gov. These branched structures can influence cell-cell interactions, sometimes reducing them, which can facilitate tumor cell detachment and invasion nih.govnih.gov. Specifically, core 2 O-glycans serve as a scaffold for the subsequent production of selectin ligands, such as sialyl Lewis X, which are critical for leukocyte recruitment and adhesion to the vascular endothelium during inflammation and immune responses creative-proteomics.comnih.gov. Aberrant glycosylation patterns involving core 2 structures can therefore impact cell migration, contributing to processes like metastasis and inflammatory cell infiltration creative-proteomics.comnih.govnih.gov.

The GlcNAcβ1-6GalNAc linkage, as part of core 2 O-glycans, plays a role in cellular growth and differentiation. The addition of the GlcNAc residue in core 2 O-glycans enhances glycan diversity, enabling further modifications that can regulate the cell cycle and differentiation processes creative-proteomics.com. For instance, alterations in O-glycan biosynthesis, including those involving core 2 structures, can influence immune cell differentiation and function creative-proteomics.comfrontiersin.org. In cancer, the expression of core 2 O-glycans has been linked to immune evasion and altered interactions between tumor cells and immune cells, potentially affecting cellular growth and survival creative-proteomics.com.

Immunomodulatory Roles of GlcNAcβ1-6Glycans

Glycans containing the GlcNAcβ1-6GalNAc linkage, particularly within core 2 O-glycans, are significant modulators of the immune system.

Core 2 O-glycans, characterized by the GlcNAcβ1-6GalNAc linkage, are crucial for immune cell trafficking and activation creative-proteomics.comnih.govohsu.eduresearchgate.net. These structures are essential for the formation of selectin ligands, such as sialyl Lewis X, which mediate the initial capture and rolling of leukocytes (including T cells) on the endothelium during inflammatory responses creative-proteomics.comnih.govohsu.edu. The enzyme core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT) catalyzes the addition of GlcNAc in a β1-6 linkage to GalNAc, initiating the core 2 structure. This core structure is a prerequisite for the generation of functional sialyl Lewis X ligands nih.gov. Changes in the expression or activity of C2GnT can therefore significantly impact immune cell homing and extravasation into tissues, playing a role in inflammatory diseases creative-proteomics.comohsu.edu. For example, activated T cells often display increased core 2 O-glycan structures, influencing their interaction with selectins and their ability to migrate into tissues ohsu.eduaai.org.

The GlcNAcβ1-6GalNAc linkage is integral to the biosynthesis of several important glycoantigens and immunological epitopes. Notably, it serves as a precursor structure for the formation of sialyl Lewis X (sLeX), a critical ligand involved in cell adhesion and immune cell recognition nih.govwikipedia.org. sLeX is synthesized by the addition of fucose and sialic acid to N-acetyllactosamine, which can be built upon core 2 O-glycans nih.govwikipedia.org. Aberrant expression of sLeX is associated with various cancers and inflammatory conditions creative-proteomics.comnih.govwikipedia.org. Additionally, core 2 structures, incorporating the GlcNAcβ1-6GalNAc linkage, are found in the glycosylation of the cancer antigen CA 125 (MUC16), a widely used biomarker, particularly for ovarian cancer nih.govnih.govbio-optica.itpatient.info. While CA 125 itself is a protein, its glycosylation profile, which includes core 1 and core 2 structures, can be altered in disease states, influencing its diagnostic utility nih.gov. The core 2 structure is also implicated in the formation of other glycoantigens and epitopes recognized by the immune system.

Methodologies for the Research and Analysis of Glcnacβ1 6galnac Structures

Advanced Glycomics and Glycoproteomics Approaches

These methods leverage high-throughput technologies to analyze complex glycan structures and their associated proteins.

Mass Spectrometry-Based Structural Characterization (e.g., LC-MS/MS, Glycan Sequencing)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for glycan structural analysis. This technique allows for the determination of molecular weight and, through tandem MS (MS/MS), provides fragmentation patterns that can elucidate the sequence, linkage, and branching of glycans nih.govbiorxiv.orguvic.camdpi.commdpi.comresearchgate.netspringernature.comresearchgate.netopenaccessjournals.com. For GlcNAcβ1-6GalNAc, LC-MS/MS can identify characteristic fragment ions resulting from the cleavage of the β1-6 linkage between N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) nih.govbiorxiv.org. Advanced computational tools and deep learning algorithms are increasingly being developed to interpret these complex fragmentation patterns, improving the accuracy and speed of glycan structure prediction from MS/MS data biorxiv.orgresearchgate.netresearchgate.net. Ion mobility separation, coupled with MS, can further aid in distinguishing isomeric glycans by separating them based on their size and shape before mass analysis nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level detail about glycan structures nih.govglycopedia.eucreative-biolabs.comglycoforum.gr.jpfrontiersin.orgresearchgate.net. It is invaluable for determining the anomeric configuration (α or β) of glycosidic linkages, the specific positions of these linkages (e.g., the β1-6 linkage in GlcNAcβ1-6GalNAc), and the conformation of the glycan in solution glycopedia.eucreative-biolabs.comglycoforum.gr.jp. By analyzing chemical shifts and spin-spin coupling constants (J couplings), researchers can assign the structure of individual monosaccharide residues and map out the entire glycan sequence and branching patterns nih.govglycopedia.euresearchgate.net. NMR data can also be used in conjunction with computational methods and databases to predict and confirm glycan structures glycopedia.eucreative-biolabs.com.

X-ray Crystallography and Cryo-Electron Microscopy for Glycosyltransferase Structure-Function

While X-ray crystallography and cryo-electron microscopy (cryo-EM) are primarily used to determine the three-dimensional structures of proteins, including glycosyltransferases, they indirectly contribute to the understanding of glycan synthesis creative-proteomics.comebi.ac.ukglycoforum.gr.jprcsb.orgyork.ac.uknih.gov. By visualizing the active sites of glycosyltransferases that synthesize GlcNAcβ1-6GalNAc linkages (such as core 2 β1,6-N-acetylglucosaminyltransferase, C2GnT), researchers can understand the enzyme's mechanism, substrate specificity, and how it facilitates the formation of specific glycan structures creative-proteomics.comnih.govscholaris.ca. X-ray crystallography often requires that flexible regions, such as glycans, be modified or removed to allow for crystal formation glycoforum.gr.jp. Cryo-EM provides high-resolution structural information of proteins, including glycosyltransferases, in a more near-native state, offering insights into their dynamic behavior and interactions ebi.ac.ukrcsb.orgyork.ac.uk.

Biochemical and Enzymatic Characterization Techniques

These techniques focus on the functional aspects of enzymes involved in glycan synthesis and the creation of specific glycan structures for research purposes.

In Vitro Glycosyltransferase Assays and Kinetic Studies

In vitro assays are essential for characterizing the activity and kinetics of glycosyltransferases responsible for synthesizing GlcNAcβ1-6GalNAc. These assays typically involve incubating the purified enzyme with its donor substrate (e.g., UDP-GlcNAc) and an acceptor substrate (e.g., GalNAc or a Galβ1-3GalNAc precursor) and measuring the rate of product formation glycopedia.euscholaris.carndsystems.comnih.govnih.gov. Techniques like radiometric assays (using radiolabeled sugar donors) or phosphatase-coupled assays that detect released phosphate (B84403) are commonly used to quantify enzyme activity and determine kinetic parameters such as KM (Michaelis constant) and Vmax (maximum velocity) glycopedia.euscholaris.carndsystems.comnih.gov. Such studies help elucidate the specificities of enzymes like Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT) towards different acceptor structures, including those that would lead to the formation of the GlcNAcβ1-6GalNAc linkage creative-proteomics.comscholaris.canih.govnih.govnih.govresearchgate.net.

Chemoenzymatic Synthesis of Defined GlcNAcβ1-6Glycan Probes

Chemoenzymatic synthesis combines chemical synthesis with enzymatic catalysis to create well-defined glycan structures that can serve as probes for biological studies researchgate.netacs.orgresearchgate.netoup.comacs.orgmdpi.com. For GlcNAcβ1-6GalNAc, this approach can involve using specific glycosyltransferases, such as those from the GH84 family, to catalyze the formation of the β1-6 linkage between GlcNAc and GalNAc researchgate.netresearchgate.net. This method allows for the synthesis of specific glycan structures, free from the heterogeneity often encountered in biological samples, enabling detailed investigation of their interactions and functions researchgate.netacs.orgresearchgate.netacs.orgmdpi.com. For instance, enzymes engineered to specifically form the 6S-GlcNAc-β-1,6-GalNAc linkage have been developed acs.org. These synthesized probes are critical for validating findings from other analytical methods and for probing biological systems.

Computational Glycobiology and Bioinformatics

Molecular Dynamics Simulations of Glycan-Protein Interactions

Molecular dynamics (MD) simulations represent a cornerstone in understanding the intricate, dynamic interactions between glycans and proteins at an atomic level. This computational methodology allows researchers to observe the temporal evolution of molecular systems, providing crucial insights into conformational landscapes, binding mechanisms, and the energetic contributions that govern glycan recognition by proteins nih.govresearchgate.netnih.govbeilstein-journals.orgglycoforum.gr.jpnih.govcresset-group.com. By simulating the motion of atoms over time, MD bridges the gap between static structural data and the complex, fluid reality of biological processes, revealing how subtle changes in glycan conformation or protein binding sites can influence molecular recognition and function nih.govresearchgate.netnih.govbeilstein-journals.orgnih.govcresset-group.com.

Methodologies and Tools for Glycan-Protein Interaction Simulations

The accurate simulation of glycan-protein interactions necessitates specialized computational approaches and robust force fields that can adequately describe the unique chemical properties of carbohydrates.

Force Fields: The fidelity of MD simulations heavily relies on the accuracy of the force field parameters used to describe the interactions between atoms. For glycans, specialized force fields are essential due to their complex structures, multiple hydroxyl groups, and varied glycosidic linkages. The GLYCAM (Generalized Amber Force Field for Carbohydrates) suite is a prominent example, offering parameters for a wide array of monosaccharides and oligosaccharides, including N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), the constituent monosaccharides of GlcNAcβ1-6GalNAc nih.govbiorxiv.org. These carbohydrate-specific force fields are often developed to be consistent with established protein force fields, such as those within the AMBER or CHARMM frameworks, ensuring seamless integration for simulating glycoconjugates nih.gov.

Structure Preparation and Simulation Setup: The simulation process begins with obtaining or constructing accurate three-dimensional (3D) models of both the glycan and the target protein researchgate.netbeilstein-journals.orgbiorxiv.org. Tools like GLYCAM-Web are instrumental in generating experimentally consistent 3D structures of oligosaccharides, allowing for the selection of specific conformations or rotamers biorxiv.org. Once the individual structures are prepared, they are assembled into a protein-glycan complex, typically solvated in a physiological environment (e.g., explicit water molecules), and subjected to energy minimization to relieve steric clashes and optimize initial geometries before the simulation commences researchgate.netbeilstein-journals.orgmpg.de. Widely used MD simulation packages include GROMACS, AMBER, and CHARMM glycoforum.gr.jpmpg.de.

Simulation Analysis: Post-simulation analysis is critical for extracting meaningful biological insights from the generated trajectories. Common analytical techniques employed include:

Root-Mean-Square Deviation (RMSD): Used to assess the stability of the protein-glycan complex by measuring the deviation of atomic positions over time mdpi.commdpi.comfrontiersin.org.

Conformational Analysis: Investigating the flexibility of the glycan, including the rotation around glycosidic bonds, and identifying preferred orientations within the protein's binding site glycoforum.gr.jpnih.govcecam.org.

Interaction Analysis: Quantifying specific intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the glycan and protein residues mdpi.commdpi.com.

Binding Free Energy Calculations: Employing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or alchemical free energy calculations to estimate the thermodynamic stability of the protein-glycan complex mdpi.commdpi.comfrontiersin.org.

Research Findings and Data Tables

Molecular dynamics simulations provide a powerful lens through which to study the dynamic behavior and binding characteristics of various glycan-protein interactions, offering atomic-level details on conformational changes, stability, and interaction energies nih.govresearchgate.netnih.govbeilstein-journals.orgnih.govmdpi.commdpi.comfrontiersin.org. These simulations generate a wealth of data, including RMSD values, hydrogen bond occupancies, and binding free energy estimates, which are typically presented in tabular formats for detailed analysis.

However, specific research findings and data tables focusing on the disaccharide GlcNAcβ1-6GalNAc in the context of molecular dynamics simulations of protein interactions were not identified in the available search results. Consequently, detailed research findings and data tables for this particular compound cannot be presented here. The methodologies described above represent the general computational framework applied to study diverse glycan-protein systems.

Compound List

GlcNAcβ1-6GalNAc

Emerging Concepts and Future Trajectories in Glcnacβ1 6glycan Research

Systems Glycobiology Approaches to Decipher Glycan Networks

Systems glycobiology integrates high-throughput experimental data with computational modeling to unravel the complexity of glycan biosynthesis and function. sysglyco.org The production of GlcNAcβ1-6GalNAc-containing glycans is not a simple template-driven process but rather the outcome of a dynamic interplay between various glycosyltransferases, their substrate specificities, and the availability of nucleotide sugar donors within the Golgi apparatus. nih.govnih.gov

Researchers employ a variety of "omics" approaches to build comprehensive models of O-glycosylation networks. sysglyco.org This includes genomics to identify the genes encoding for relevant glycosyltransferases, transcriptomics to quantify their expression levels under different conditions, and glycomics to profile the resulting glycan structures. By integrating these datasets, mathematical models can be constructed to simulate the flux through different glycosylation pathways and predict how perturbations, such as the altered expression of a specific enzyme, will impact the cellular glycome. nih.gov For instance, these models can help to understand the competition between the enzymes that create the core 2 branch (containing GlcNAcβ1-6GalNAc) and other enzymes that modify the precursor core 1 structure. nih.gov

Lectin microarrays are another powerful high-throughput tool in systems glycobiology. These arrays contain a panel of lectins, which are carbohydrate-binding proteins with specificities for different glycan structures. By analyzing the binding of fluorescently labeled glycoproteins from cell or tissue samples to the array, researchers can obtain a detailed profile of the expressed glycans, including those containing the GlcNAcβ1-6 linkage. This approach allows for the rapid comparison of glycomes from healthy versus diseased states, providing valuable insights into the functional roles of specific glycan structures.

Therapeutic and Diagnostic Applications of GlcNAcβ1-6Glycans

Aberrant glycosylation is a well-established hallmark of cancer. researchgate.net Many cancer cells exhibit an increased expression of truncated O-glycans or a shift in the type of glycan structures present on their surface. The GlcNAcβ1-6GalNAc-containing core 2 O-glycans have been particularly implicated in cancer progression. nih.gov For example, the presence of sialyl-Lewis X on core 2 structures is a key feature in selectin-mediated cell adhesion, a process involved in cancer metastasis. nih.gov

The altered expression of these glycans on the surface of cancer cells makes them attractive targets for therapeutic intervention. Monoclonal antibodies that specifically recognize tumor-associated carbohydrate antigens (TACAs), including complex structures built upon the GlcNAcβ1-6GalNAc core, are being developed. aacrjournals.org These antibodies can be designed to induce an immune response against the cancer cells or to deliver cytotoxic agents directly to the tumor site. mpg.de

Furthermore, the unique glycan profiles of cancer cells can be exploited for diagnostic purposes. The detection of specific GlcNAcβ1-6 containing glycans or the glycoproteins carrying them in blood or tissue samples could serve as biomarkers for early cancer detection, prognosis, or monitoring treatment response. nih.gov For instance, studies have shown that specific core 2 O-glycans can differentiate colorectal cancer from healthy colon tissue. nih.gov

Table 1: Research Findings on GlcNAcβ1-6Glycans in Cancer

| Research Area | Finding | Implication |

|---|---|---|

| Biomarker Discovery | Distinctive core 2 O-glycans carrying (sialyl-)LewisX/A antigens were found in colorectal cancer tissues but not in normal mucosa. nih.gov | These glycans are potential biomarkers for the diagnosis of colorectal cancer. |

| Therapeutic Targeting | Monoclonal antibodies have been developed to target truncated O-glycans, including core 2 structures, expressed on various carcinomas. aacrjournals.org | Provides a basis for developing antibody-based therapies and antibody-drug conjugates for cancer treatment. |

| Cancer Progression | Increased expression of core 2 O-glycans on mucins can facilitate tumor cell evasion from natural killer (NK) cell immunity. nii.ac.jp | Targeting the enzymes that synthesize these structures could be a strategy to enhance anti-tumor immunity. |

| Metastasis | Core 2 O-glycans serve as a scaffold for selectin ligands, which are crucial for the adhesion of cancer cells to the endothelium during metastasis. nih.gov | Inhibiting the formation of these selectin ligands could potentially reduce the metastatic potential of cancer cells. |

Development of Novel Glycoengineering Strategies for Biomedical Applications

Glycoengineering involves the manipulation of glycosylation pathways to produce glycoproteins with desired glycan structures. nih.gov This field holds immense promise for the development of improved therapeutic proteins and other biomedical applications. Strategies for engineering GlcNAcβ1-6 glycans can be broadly categorized into enzymatic and chemoenzymatic approaches.

Enzymatic methods often involve the use of glycosyltransferases, the enzymes that naturally synthesize these glycan structures. By overexpressing or knocking down the genes for specific glycosyltransferases, such as the core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs), the glycosylation profile of cells can be altered. nih.gov Furthermore, directed evolution and protein engineering techniques are being used to create novel glycosyltransferases with altered substrate specificities or enhanced activity, allowing for the synthesis of non-natural glycan structures. mdpi.com

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. nih.gov This approach allows for the creation of complex glycan structures and glycopeptides that would be difficult to produce by either method alone. For example, a core GalNAc-peptide can be chemically synthesized and then used as a substrate for a series of enzymatic reactions to build a complex O-glycan containing the GlcNAcβ1-6 linkage. longdom.org This strategy is invaluable for producing well-defined glycans and glycoproteins for research and therapeutic development.

Understanding the Evolutionary Aspects of GlcNAcβ1-6Glycosylation

The presence of the GlcNAcβ1-6 linkage in O-glycans is a feature found across a wide range of species, suggesting its fundamental importance in biology. The enzymes responsible for creating this linkage, primarily the C2GnTs, belong to the broader β1,6-N-acetylglucosaminyltransferase gene family. nih.gov Studying the genomic organization and sequence homology of these enzymes across different species provides insights into their evolutionary history.

Phylogenetic analyses of the C2GnT gene family suggest that it arose through gene duplication events, leading to multiple isoforms with distinct tissue-specific expression patterns and substrate specificities. nih.gov This diversification allows for a fine-tuning of O-glycosylation in different cell types and developmental stages. The conservation of the catalytic domains of these enzymes across vertebrates points to a strong functional constraint on their activity. nih.gov

The evolution of the GT-A fold, a common structural motif in glycosyltransferases including those that synthesize the GlcNAcβ1-6 linkage, reveals a remarkable adaptability. elifesciences.org While the core catalytic machinery is often conserved, variations in loops and surface residues allow for the evolution of new donor and acceptor specificities, contributing to the vast diversity of glycan structures seen in nature. elifesciences.org

Interdisciplinary Research Integrating Glycobiology with Other Biological Disciplines

The study of GlcNAcβ1-6 glycans is inherently interdisciplinary, with connections to immunology, neurobiology, cancer biology, and developmental biology.

In immunology , the GlcNAcβ1-6GalNAc structure is a key component of the ligands for selectins, which are crucial for leukocyte trafficking and the inflammatory response. nih.gov The glycosylation of immune cells is highly dynamic and changes upon activation, influencing cell-cell recognition and signaling. frontiersin.org For example, the expression of core 2 O-glycans on activated T-lymphocytes alters the structure of cell surface glycoproteins, which can modulate their interactions with other immune cells. uzh.ch

In neurobiology , glycosylation plays a critical role in the development and function of the nervous system. researchgate.netnih.gov O-GlcNAcylation, a related but distinct modification involving a single N-acetylglucosamine residue, is abundant in the brain and has been linked to neurodevelopmental processes and neurodegenerative diseases. nih.gov While distinct from the GlcNAcβ1-6 linkage in complex O-glycans, the study of O-GlcNAcylation highlights the importance of sugar modifications in neuronal function.

In cancer biology , as discussed earlier, altered expression of GlcNAcβ1-6 containing glycans is a common feature of malignant cells and contributes to tumor progression and metastasis. nih.gov The integration of glycobiology with cancer research is leading to the development of new diagnostic tools and therapeutic strategies that target these aberrant glycan structures. vectorlabs.com

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.